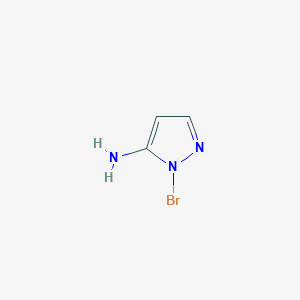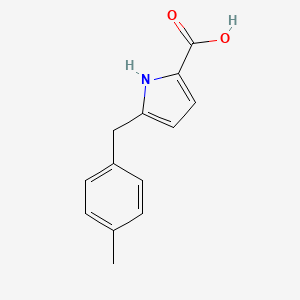![molecular formula C7H14N2O B11786751 (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a combination of nitrogen and oxygen atoms within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a precursor molecule in the presence of a base. This reaction typically requires the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as catalysts . Another approach involves the enantioselective reduction of diketones using fermenting bakers’ yeast, which provides a regio- and enantioselective pathway to the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound act as positive allosteric modulators of AMPA receptors, enhancing their activity without causing hyperstimulation . This modulation is achieved through binding to specific sites on the receptor, leading to improved cognitive functions and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: This compound is used in various organic reactions, including cross-coupling and insertion reactions.
(1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-6-thione: This derivative contains a sulfur atom and exhibits different chemical properties.
Uniqueness
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific combination of nitrogen and oxygen atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and neuroscience research.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clé InChI |
OSIZSRFJZJVILD-KNVOCYPGSA-N |
SMILES isomérique |
CN1C[C@@H]2COC[C@H](C1)N2 |
SMILES canonique |
CN1CC2COCC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


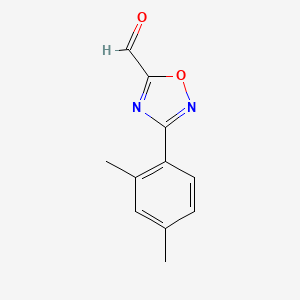
![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

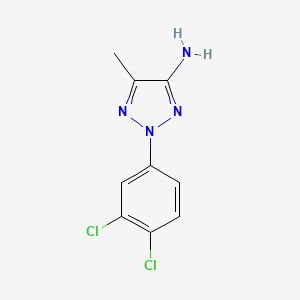


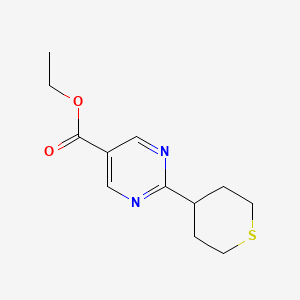
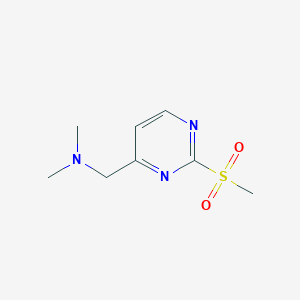

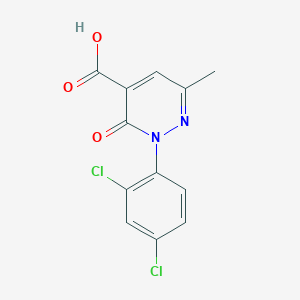

![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
